5-Fluoro-2-hydroxybenzenesulfonamide

Description

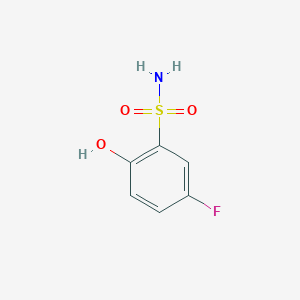

5-Fluoro-2-hydroxybenzenesulfonamide is a fluorinated aromatic sulfonamide characterized by a benzene ring substituted with a fluorine atom at position 5, a hydroxyl (-OH) group at position 2, and a sulfonamide (-SO₂NH₂) group also at position 2. This arrangement confers unique electronic and steric properties:

- Fluorine: A small, highly electronegative substituent that enhances metabolic stability and influences lipophilicity.

- Sulfonamide: A weakly acidic functional group (pKa ~10–11) that contributes to hydrogen bonding and enzymatic inhibition properties.

Properties

IUPAC Name |

5-fluoro-2-hydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKFWYFSEGBWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536788 | |

| Record name | 5-Fluoro-2-hydroxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82020-55-1 | |

| Record name | 5-Fluoro-2-hydroxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxybenzenesulfonamide typically involves the introduction of the sulfonamide group onto a fluorinated benzene derivative. One common method is the sulfonation of 5-fluoro-2-hydroxybenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The sulfonamide group can be reduced to form an amine derivative.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 5-fluoro-2-oxobenzenesulfonamide.

Reduction: Formation of 5-fluoro-2-hydroxybenzenamine.

Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-hydroxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, forming a coordination bond with the zinc ion and making hydrogen bonds with surrounding amino acid residues. This inhibits the enzyme’s activity, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their distinguishing features are summarized below:

Electronic and Pharmacokinetic Effects

- Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity reduce steric hindrance and increase metabolic stability compared to chlorine, which is bulkier and more polarizable. This difference is critical in drug design for optimizing half-life .

- Hydroxyl vs. Methyl/Methoxy : The hydroxyl group enhances aqueous solubility and target binding via hydrogen bonding, whereas methyl/methoxy groups increase lipophilicity, favoring blood-brain barrier penetration .

- Sulfonamide vs. Sulfonate : Sulfonamides are neutral at physiological pH, enabling membrane permeability, while sulfonates (ionized) are more water-soluble but less bioavailable .

Research Findings and Data Table

Metabolic and Pharmacodynamic Insights

Biological Activity

5-Fluoro-2-hydroxybenzenesulfonamide, with the molecular formula , is a compound belonging to the benzenesulfonamide class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a fluorine atom at the second position and a hydroxyl group at the fifth position of the benzene ring, along with a sulfonamide functional group. This unique structure contributes to its biological activity, particularly in inhibiting specific enzymes.

Research indicates that this compound acts primarily as an inhibitor of carbonic anhydrases (CAs) , enzymes that play critical roles in various physiological processes including pH regulation and ion transport. The presence of both the fluorine and hydroxyl groups enhances its binding affinity to these enzymes, suggesting potential therapeutic applications in conditions like glaucoma and edema.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Inhibition of Carbonic Anhydrases : A study focused on the inhibition of carbonic anhydrases demonstrated that this compound exhibits medium potency against different isoforms. This suggests its potential utility in treating conditions associated with dysregulated CA activity.

- Antitumor Effects : Another investigation revealed that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an antitumor agent. The mechanism appears to involve disruption of metabolic pathways critical for tumor growth .

- Therapeutic Applications : The compound has been explored for use in treating glaucoma due to its ability to lower intraocular pressure through CA inhibition. This therapeutic application is particularly promising given the prevalence of glaucoma as a leading cause of blindness worldwide .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group at position 2 | Inhibits carbonic anhydrases |

| 3-Fluoro-5-hydroxybenzenesulfonamide | Hydroxyl group at position 5 | Different reactivity profile |

| 5-Fluorouracil | Fluorinated pyrimidine analog | Primarily used in cancer treatment |

The unique combination of functional groups in this compound enhances its reactivity and interaction with biological targets compared to other related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.